4-Anilino-4-oxobutanoic acid

Description

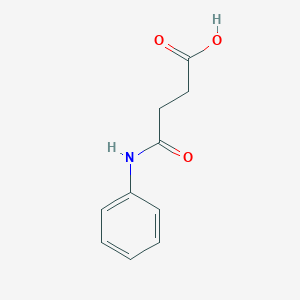

Structure

3D Structure

Properties

IUPAC Name |

4-anilino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFGFGGLCMGYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144511 | |

| Record name | Succinanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-14-7 | |

| Record name | 4-Anilino-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4V0G8222E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Succinanilic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Succinanilic acid, a derivative of succinic acid, is a versatile molecule with significant applications in organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and reactivity. Furthermore, it delves into the burgeoning role of succinanilic acid and its derivatives as scaffolds and linkers in modern drug design and development, offering insights for researchers and scientists in the pharmaceutical field.

Introduction

Succinanilic acid, systematically known as 4-oxo-4-(phenylamino)butanoic acid, is a dicarboxylic acid monoamide.[1][2] Its structure, which combines a flexible four-carbon chain with an aromatic amide group, imparts a unique combination of properties that make it a valuable building block in various chemical syntheses. While its parent compound, succinic acid, is a well-known metabolic intermediate and a key player in the Krebs cycle, succinanilic acid itself has garnered interest for its own distinct chemical behavior and potential applications.[3][4]

In recent years, the pharmaceutical industry has witnessed a growing interest in modular drug design, where molecular scaffolds and linkers play a pivotal role in constructing complex therapeutic agents with tailored properties.[5][6] Succinanilic acid and its derivatives have emerged as promising candidates in this arena, finding utility in the development of novel enzyme inhibitors and as components of sophisticated drug delivery systems like antibody-drug conjugates (ADCs).[7][8][9] This guide aims to provide a comprehensive technical overview of succinanilic acid, from its fundamental chemical characteristics to its applications in the cutting-edge field of drug discovery.

Chemical Structure and Identification

The chemical structure of succinanilic acid is characterized by a succinic acid backbone where one of the carboxylic acid groups is converted to an anilide, an amide derived from aniline.

References

- 1. rsc.org [rsc.org]

- 2. talentchemicals.com [talentchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Postulated Mechanism of Action of N-Phenylsuccinamic Acid

Abstract

N-Phenylsuccinamic acid, a derivative of succinic acid, represents a molecule of interest within contemporary pharmacological research. While its definitive mechanism of action remains an active area of investigation, existing literature on structurally related compounds, including succinimide and other succinamic acid derivatives, provides a foundation for postulating its biological activities. This technical guide synthesizes the current understanding of N-Phenylsuccinamic acid, focusing on its chemical properties and proposing potential mechanisms of action grounded in the biological activities of analogous structures. We will explore potential enzyme inhibition and modulation of apoptotic pathways, supported by detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of N-Phenylsuccinamic acid.

Introduction to N-Phenylsuccinamic Acid

N-Phenylsuccinamic acid is a carboxylic acid derivative characterized by a phenyl group attached to the nitrogen atom of a succinamic acid moiety. Its chemical structure combines the features of both an aromatic amine and a dicarboxylic acid monoamide, conferring upon it specific physicochemical properties that may dictate its biological interactions.

The synthesis of N-Phenylsuccinamic acid is typically achieved through the reaction of succinic anhydride with aniline.[1] This straightforward synthesis allows for the generation of various derivatives by modifying the phenyl ring, offering a platform for structure-activity relationship (SAR) studies. The crystal structure of N-Phenylsuccinamic acid reveals specific conformations of its amide and carboxylic acid groups that are crucial for its molecular interactions.[1][2]

Postulated Mechanisms of Action

While direct experimental evidence elucidating the mechanism of action of N-Phenylsuccinamic acid is limited, we can infer potential pathways based on the activities of structurally similar compounds. The primary postulated mechanisms include enzyme inhibition and modulation of cellular signaling pathways, particularly those involved in apoptosis.

Enzyme Inhibition

A significant body of research points to the inhibitory effects of succinimide and succinic acid derivatives on various enzymes. This suggests that N-Phenylsuccinamic acid may also function as an enzyme inhibitor.

Derivatives of succinimide have been identified as competitive inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural similarity of the succinimide ring within these inhibitors to the core structure of N-Phenylsuccinamic acid suggests a potential for AChE inhibition. The phenyl group of N-Phenylsuccinamic acid could play a role in binding to the active site of AChE.[4]

Succinic acid has been demonstrated to inhibit the activity of several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C9.[5][6] These enzymes are central to the metabolism of a vast array of drugs and endogenous compounds. Inhibition of CYP450 enzymes can lead to significant drug-drug interactions.[7] Given that N-Phenylsuccinamic acid is a derivative of succinic acid, it is plausible that it may also exhibit inhibitory effects on CYP450 isoforms.

Table 1: Inhibitory Activity of Succinic Acid on Human Cytochrome P450 Isoforms [5]

| CYP450 Isoform | IC50 (μM) | Type of Inhibition | Ki (μM) |

| CYP3A4 | 12.82 | Non-competitive | 6.18 |

| CYP2D6 | 14.53 | Competitive | 7.40 |

| CYP2C9 | 19.60 | Competitive | 9.48 |

Modulation of Apoptotic Pathways

Recent studies on succinamic acid derivatives have highlighted their potential to influence programmed cell death, or apoptosis. A notable example is α-hydroxy succinamic acid, which has been shown to induce apoptosis in human head and neck cancer cells.[8] This effect was attributed to the upregulation of pro-apoptotic genes such as p53 and Bax, and the downregulation of the anti-apoptotic gene survivin.[8]

The structural resemblance of N-Phenylsuccinamic acid to α-hydroxy succinamic acid suggests that it may share this pro-apoptotic activity. The phenyl group could potentially enhance this effect through various molecular interactions.

Diagram 1: Postulated Pro-Apoptotic Signaling Pathway of a Succinamic Acid Derivative

Caption: A potential signaling cascade initiated by a succinamic acid derivative leading to apoptosis in cancer cells.

Experimental Protocols for Mechanism of Action Elucidation

To validate the postulated mechanisms of action for N-Phenylsuccinamic acid, a series of targeted experiments are required. The following protocols provide a framework for these investigations.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to determine if N-Phenylsuccinamic acid inhibits AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

N-Phenylsuccinamic acid

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of N-Phenylsuccinamic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.

-

In a 96-well plate, add 25 µL of each dilution of N-Phenylsuccinamic acid.

-

Add 50 µL of 3 mM DTNB solution to each well.

-

Add 25 µL of 0.22 U/mL AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of 15 mM ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of N-Phenylsuccinamic acid and determine the IC50 value.

Diagram 2: Experimental Workflow for AChE Inhibition Assay

Caption: Step-by-step workflow for determining the acetylcholinesterase inhibitory activity of N-Phenylsuccinamic acid.

Apoptosis Induction Assay in Cancer Cell Lines

This protocol aims to assess the ability of N-Phenylsuccinamic acid to induce apoptosis in a relevant cancer cell line (e.g., a human oral squamous carcinoma cell line).

Materials:

-

Cancer cell line (e.g., SCC-4)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

N-Phenylsuccinamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

RNA extraction kit

-

qRT-PCR reagents and primers for p53, Bax, and survivin

Procedure:

-

Cell Viability (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of N-Phenylsuccinamic acid for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Determine the IC50 value of N-Phenylsuccinamic acid.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells with N-Phenylsuccinamic acid at its IC50 concentration for 24 hours.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

-

Gene Expression Analysis (qRT-PCR):

-

Treat cells with N-Phenylsuccinamic acid at its IC50 concentration for 24 hours.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using specific primers for p53, Bax, survivin, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression levels.

-

Conclusion and Future Directions

The exploration of N-Phenylsuccinamic acid's mechanism of action is still in its nascent stages. However, by drawing parallels with structurally related compounds, we can formulate credible hypotheses centered on enzyme inhibition and the modulation of apoptotic pathways. The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate these potential mechanisms.

Future research should focus on a broader screening of N-Phenylsuccinamic acid and its derivatives against a panel of enzymes and cancer cell lines. Elucidating the precise molecular targets and signaling pathways will be crucial in unlocking the therapeutic potential of this class of compounds. Further investigations into its pharmacokinetic and pharmacodynamic properties will also be essential for its development as a potential therapeutic agent.

References

- 1. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Phenyl-succinamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Pharmacokinetic study on the interaction between succinic acid and irbesartan in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic Guide to Butanedioic Acid Anilide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of butanedioic acid anilide, also known as N-phenylsuccinamic acid or succinanilic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application and development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by experimental evidence.

Introduction

Butanedioic acid anilide is a dicarboxylic acid monoamide derived from the reaction of succinic anhydride with aniline. Its structure incorporates both a carboxylic acid and an amide functional group, making it a versatile building block in organic synthesis. The presence of a phenyl ring and a flexible aliphatic chain imparts unique chemical and physical properties to the molecule, which can be elucidated through various spectroscopic techniques. This guide will delve into the characteristic spectral signatures of butanedioic acid anilide, providing researchers with the necessary information for its identification, characterization, and quality control.

Molecular Structure and Synthesis

The structural formula of butanedioic acid anilide is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol . A common and efficient method for its synthesis involves the reaction of succinic anhydride with aniline in a suitable solvent like benzene. The reaction proceeds readily at elevated temperatures, yielding the product as a white solid which can be purified by recrystallization.

Experimental Protocol: Synthesis of Butanedioic Acid Anilide

-

Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene in a round-bottom flask.

-

To this solution, add a mixture of 9 ml of aniline in 50 ml of benzene.

-

Heat the reaction mixture. The product, succinanilic acid, will precipitate as a white solid.

-

Cool the mixture to room temperature and then in an ice bath to maximize crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold benzene to remove any unreacted starting materials.

-

Dry the collected crystals. The purity of the product can be further enhanced by recrystallization from a suitable solvent such as benzene or ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For butanedioic acid anilide, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of butanedioic acid anilide is expected to show distinct signals for the aromatic protons, the amide proton, and the methylene protons of the succinic acid moiety.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~10.0 | Singlet | 1H | Amide proton (-NH-) |

| ~7.6 | Doublet | 2H | Aromatic protons (ortho to -NH) |

| ~7.3 | Triplet | 2H | Aromatic protons (meta to -NH) |

| ~7.0 | Triplet | 1H | Aromatic proton (para to -NH) |

| ~2.6 | Triplet | 2H | Methylene protons (-CH₂-CO-) |

| ~2.5 | Triplet | 2H | Methylene protons (-CH₂-COOH) |

Interpretation:

-

The aromatic protons on the phenyl ring typically appear in the region of 7.0-7.6 ppm. The protons ortho to the electron-donating amide group will be the most deshielded.

-

The amide proton signal is expected to be a singlet around 10.0 ppm and may be broad due to quadrupole effects of the nitrogen atom and chemical exchange. A study has reported the amide proton chemical shift to be around 4.9 ppm, and this can be pH-dependent.[1]

-

The two methylene groups of the succinic acid moiety are diastereotopic and will appear as two distinct triplets, each integrating to two protons. The methylene group adjacent to the amide carbonyl will be slightly downfield compared to the one adjacent to the carboxylic acid group.

-

The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified butanedioic acid anilide in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in butanedioic acid anilide will give a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | Carboxylic acid carbonyl carbon (-COOH) |

| ~171.0 | Amide carbonyl carbon (-CONH-) |

| ~139.0 | Aromatic carbon (ipso- to -NH) |

| ~129.0 | Aromatic carbons (meta- to -NH) |

| ~123.0 | Aromatic carbon (para- to -NH) |

| ~119.0 | Aromatic carbons (ortho- to -NH) |

| ~31.0 | Methylene carbon (-CH₂-CO-) |

| ~29.0 | Methylene carbon (-CH₂-COOH) |

Interpretation:

-

The two carbonyl carbons will be the most downfield signals, with the carboxylic acid carbonyl appearing at a slightly higher chemical shift than the amide carbonyl.

-

The aromatic carbons will resonate in the 110-140 ppm region. The carbon atom directly attached to the nitrogen will be deshielded, while the ortho and para carbons will be shielded due to the electron-donating effect of the amide group.

-

The two methylene carbons will appear in the aliphatic region, with the carbon adjacent to the amide carbonyl being slightly more deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Prepare the sample as described for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C NMR (typically 20-50 mg in 0.7 mL of solvent).

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

Process the data similarly to the ¹H NMR spectrum.

-

Determine the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch of the carboxylic acid |

| ~3300 | Medium | N-H stretch of the amide |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| ~1660 | Strong | C=O stretch of the amide (Amide I band) |

| ~1600, ~1500 | Medium | Aromatic C=C stretches |

| ~1540 | Medium | N-H bend of the amide (Amide II band) |

| ~1400 | Medium | O-H bend of the carboxylic acid |

| ~1250 | Strong | C-N stretch of the amide |

| ~920 | Broad | O-H bend (out-of-plane) of the carboxylic acid dimer |

| 750, 690 | Strong | C-H out-of-plane bending of the monosubstituted benzene ring |

Interpretation:

-

A very broad absorption band in the region of 3400-2400 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The N-H stretching vibration of the secondary amide will appear as a single peak around 3300 cm⁻¹.

-

Two strong carbonyl stretching bands will be observed: one for the carboxylic acid (around 1710 cm⁻¹) and another for the amide (Amide I band, around 1660 cm⁻¹).

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1500 cm⁻¹ region and the strong C-H out-of-plane bending bands characteristic of a monosubstituted benzene ring.

-

The Amide II band, resulting from N-H bending and C-N stretching, is expected around 1540 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Prepare a solid sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 193, corresponding to the molecular weight of butanedioic acid anilide.

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 175): Dehydration from the carboxylic acid group.

-

Loss of COOH (m/z = 148): Loss of the carboxyl radical.

-

Cleavage of the amide bond: This can lead to several fragments:

-

Aniline fragment (m/z = 93): C₆H₅NH₂⁺

-

Acylium ion (m/z = 100): [OC-CH₂-CH₂-COOH]⁺

-

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen. This could lead to the formation of a fragment at m/z = 121 (aniline + C=O) and a neutral ethene molecule.

-

Fragmentation Diagram

Caption: Predicted major fragmentation pathways of butanedioic acid anilide in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas or liquid chromatography.

-

Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Record the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed and comprehensive characterization of butanedioic acid anilide. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous identification and structural elucidation of this compound. The provided experimental protocols serve as a practical reference for researchers working with this molecule. A thorough understanding of its spectroscopic properties is essential for ensuring the quality and purity of the compound in research and development settings, particularly in the fields of medicinal chemistry and materials science.

References

"crystal structure of 4-Anilino-4-oxobutanoic acid"

An In-Depth Technical Guide to the Crystal Structure of 4-Anilino-4-oxobutanoic Acid

Authored by a Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of the molecular architecture of a compound is paramount. The solid-state structure, governed by the intricacies of its crystal lattice, dictates a multitude of physicochemical properties crucial for its application, from solubility and stability to bioavailability. This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of significant interest due to its role as a primary metabolite of the histone deacetylase inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid). Our exploration will be grounded in experimental data, offering insights into its synthesis, crystallization, and the nuanced details of its three-dimensional arrangement.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of this compound, also known as Succinanilic acid or N-Phenylsuccinamic acid, is a well-established process. The most common and efficient method involves the reaction of succinic anhydride with aniline.

Experimental Protocol: Synthesis

A robust and reproducible protocol for the synthesis of this compound is as follows:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.

-

Addition of Aniline: While heating the solution, add a mixture of 9 ml of aniline in 50 ml of benzene. The reaction is typically rapid, with the product precipitating as a white solid.[1]

-

Reaction Completion and Cooling: Stir the resulting mixture for approximately one hour at room temperature to ensure the completion of the reaction. Subsequently, cool the mixture.

-

Purification - Acid Wash: To remove any unreacted aniline, treat the mixture with dilute hydrochloric acid.

-

Purification - Water Wash: Filter the resulting solid N-phenylsuccinamic acid under suction and wash it thoroughly with water to eliminate any remaining succinic anhydride and succinic acid.[2]

-

Isolation: Collect the crystals by filtration, wash with a small amount of benzene, and allow them to dry. The crude product can be further purified by recrystallization.

Experimental Protocol: Crystallization for X-ray Diffraction

To obtain single crystals of high quality suitable for X-ray diffraction analysis, a slow evaporation method is employed:

-

Recrystallization: The synthesized and purified this compound is recrystallized from ethanol to achieve a constant melting point, a key indicator of purity.

-

Slow Evaporation: A saturated solution of the purified compound in ethanol is prepared.

-

Crystal Growth: The solution is allowed to evaporate slowly at room temperature. Over time, prism-like colorless single crystals will form.[2]

The rationale behind this two-step process is to first synthesize the compound in high yield and then to carefully control the crystallization conditions to obtain well-ordered single crystals, which are essential for accurate X-ray diffraction studies.

Synthesis and Crystallization Workflow

Caption: Workflow for the synthesis and crystallization of this compound.

The Crystal Structure of this compound

The determination of the crystal structure of this compound through single-crystal X-ray diffraction provides invaluable insights into its molecular conformation and intermolecular interactions in the solid state.

Crystallographic Data

The crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.986 (1) Å |

| b | 25.108 (4) Å |

| c | 7.895 (2) Å |

| β | 103.18 (2)° |

| Volume | 962.3 (3) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature | 293 K |

Data sourced from Gowda et al. (2011).[2]

Molecular Conformation

In the crystalline state, the molecule adopts a specific conformation. The N-H and C=O bonds within the amide group are in an anti conformation relative to each other.[2] Furthermore, the amide oxygen atom and the carbonyl oxygen atom of the carboxylic acid group are also in an anti conformation with respect to the adjacent methylene (-CH₂) groups.[2] In contrast, the C=O and O-H bonds of the carboxylic acid functional group are in a syn position to each other.[2]

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. Specifically, N-H···O and O-H···O hydrogen bonds link the molecules together, forming infinite chains that extend along the a-axis of the crystal lattice.[2] This hydrogen bonding motif is a key factor in the stability of the crystal structure.

Visualization of the Hydrogen Bonding Network

Caption: Hydrogen bonding interactions forming infinite chains in the crystal lattice.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Succinanilic acid, N-Phenylsuccinamic acid |

| CAS Number | 102-14-7 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 150°C |

| pKa | 4.69 at 25°C |

| Solubility | Soluble in alcohol, ether, and hot water. Decomposes slightly in boiling water. |

Significance in Drug Development

The primary significance of this compound in the field of drug development stems from its identity as a metabolite of Vorinostat. Understanding the structure and properties of this metabolite is crucial for several reasons:

-

Pharmacokinetics: The metabolic pathway of a drug influences its absorption, distribution, metabolism, and excretion (ADME) profile. Characterizing the metabolites is essential for a complete pharmacokinetic understanding.

-

Toxicity and Efficacy: Metabolites can have their own biological activity, which may contribute to the therapeutic effect or potential toxicity of the parent drug.

-

Drug Design: Knowledge of the metabolic fate of a drug can inform the design of new analogues with improved pharmacokinetic properties or reduced metabolic liabilities.

Conclusion

The crystal structure of this compound reveals a well-defined molecular conformation and a robust hydrogen-bonding network that dictates its solid-state properties. For researchers in medicinal chemistry and drug development, this detailed structural information, coupled with a clear understanding of its synthesis and physicochemical characteristics, provides a solid foundation for further investigations into its biological role and potential applications. The insights presented in this guide underscore the importance of solid-state chemistry in the broader context of pharmaceutical sciences.

References

The Solubility Profile of Succinanilic Acid: A Comprehensive Technical Guide for Researchers

Foreword: Navigating the Solubility Landscape

Physicochemical Characteristics of Succinanilic Acid

A foundational understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility. Succinanilic acid is a dicarboxylic acid monoamide with a structure that imparts both hydrophilic and lipophilic characteristics.

-

Chemical Structure: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol [1]

-

Melting Point: 150 °C[1]

-

pKa: 4.69 (at 25 °C)[1]

The presence of a carboxylic acid group (-COOH), an amide linkage (-CONH-), and a phenyl ring gives succinanilic acid a moderately polar character. The carboxylic acid group can donate a hydrogen bond and ionize at appropriate pH, while the amide group can participate in hydrogen bonding as both a donor and an acceptor. The phenyl group contributes to its nonpolar character, influencing its solubility in organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as succinanilic acid, in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The adage "like dissolves like" provides a useful, albeit simplified, starting point. A more nuanced understanding requires consideration of the following:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions. These interactions can be categorized as:

-

Hydrogen Bonding: The carboxylic acid and amide groups of succinanilic acid can form strong hydrogen bonds with protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: Polar aprotic solvents, such as acetone, can interact with the polar functionalities of the molecule.

-

Van der Waals Forces (London Dispersion Forces): The phenyl ring and the aliphatic backbone of succinanilic acid will interact with nonpolar solvents through these weaker forces.

-

-

Effect of Temperature: The solubility of most solid compounds, including succinanilic acid, in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

-

Effect of pH: As a carboxylic acid with a pKa of 4.69, the solubility of succinanilic acid in aqueous solutions is highly dependent on pH.[1] At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate anion.

Solubility of Succinanilic Acid in Various Solvents: A Qualitative and Illustrative Quantitative Overview

Qualitative data indicates that succinanilic acid is soluble in alcohol, ether, and boiling water (with some decomposition noted in the latter).[1][2] It is also soluble in warm benzene, a solvent used in its preparation.[2]

Illustrative Quantitative Solubility Data

Due to a lack of publicly available quantitative solubility data for succinanilic acid, the following table is provided for illustrative purposes only . It is intended to demonstrate how such data would be presented and to highlight the expected trends based on the physicochemical properties of succinanilic acid and the nature of the solvents. Researchers are strongly encouraged to determine these values experimentally for their specific applications.

| Solvent | Solvent Type | Expected Solubility Trend at 25°C ( g/100 mL) | Rationale for Expected Trend |

| Water | Polar Protic | Low to Moderate | The carboxylic acid and amide groups can hydrogen bond with water, but the nonpolar phenyl group limits solubility. Solubility is expected to increase significantly with pH. |

| Methanol | Polar Protic | High | Methanol is a polar protic solvent that can effectively form hydrogen bonds with both the carboxylic acid and amide groups. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent solvent for polar organic acids due to its hydrogen bonding capabilities. |

| Acetone | Polar Aprotic | Moderate to High | Acetone can act as a hydrogen bond acceptor for the carboxylic acid and amide protons and can engage in dipole-dipole interactions. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Ethyl acetate is a less polar solvent than acetone and has weaker hydrogen bond accepting capabilities. |

| Diethyl Ether | Weakly Polar | Low to Moderate | Ether can act as a hydrogen bond acceptor, but its overall low polarity limits its ability to solvate the polar functional groups of succinanilic acid. |

| Toluene | Nonpolar | Low | As a nonpolar aromatic solvent, toluene is not expected to be a good solvent for the polar succinanilic acid at room temperature, though solubility may increase with heating. |

| n-Hexane | Nonpolar | Very Low | The nonpolar nature of hexane makes it a poor solvent for polar compounds like succinanilic acid. |

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3] It is a robust and reliable technique that, when performed correctly, provides a thermodynamically accurate measure of solubility.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Experimental Protocol

-

Preparation:

-

Add an excess amount of finely powdered succinanilic acid to a series of glass vials or flasks. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration plateau.[4]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.[5] This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Determine the concentration of succinanilic acid in the diluted sample using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Diagram of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification of Succinanilic Acid

Accurate quantification of the dissolved succinanilic acid is crucial for obtaining reliable solubility data. Two common analytical techniques are suitable for this purpose.

UV-Vis Spectroscopy

-

Principle: Succinanilic acid, with its phenyl ring and carbonyl groups, absorbs ultraviolet (UV) light. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Methodology:

-

Determine the wavelength of maximum absorbance (λ_max) for succinanilic acid in the chosen solvent by scanning a dilute solution across a range of UV wavelengths.

-

Prepare a series of standard solutions of known concentrations of succinanilic acid.

-

Measure the absorbance of each standard at the λ_max to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted, saturated sample and use the calibration curve to determine its concentration.[5]

-

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase. For succinanilic acid, a reversed-phase HPLC method is typically suitable.

-

Methodology:

-

Develop an HPLC method using a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the acid is in its neutral form) and an organic modifier like acetonitrile or methanol.[6]

-

Detection is typically performed using a UV detector set at a wavelength where succinanilic acid absorbs strongly.

-

Inject a series of standard solutions of known concentrations to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted, saturated sample and use the calibration curve to determine the concentration of succinanilic acid.

-

Factors Influencing Succinanilic Acid Solubility: A Deeper Dive

The Critical Role of pH

The ionization of the carboxylic acid group is a key determinant of the aqueous solubility of succinanilic acid. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (A⁻) and non-ionized (HA) forms of the acid.

pH = pKa + log([A⁻]/[HA])

As the pH of the aqueous medium increases above the pKa of 4.69, the equilibrium shifts towards the deprotonated, more polar, and thus more water-soluble carboxylate form. This principle is fundamental in designing formulation strategies for acidic drugs and intermediates.

References

"N-Phenyl-succinamic Acid biological activity screening"

An In-Depth Technical Guide to the Biological Activity Screening of N-Phenyl-succinamic Acid

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of N-Phenyl-succinamic Acid, a molecule belonging to a class of compounds known for a diverse range of pharmacological effects. Recognizing the potential of this chemical scaffold, we present a tiered, field-proven screening strategy designed for researchers, scientists, and drug development professionals. This document eschews a rigid, one-size-fits-all template, instead offering a logically structured narrative that explains the causality behind each experimental choice. The protocols herein are designed as self-validating systems, grounded in authoritative references to ensure technical accuracy and reproducibility. We will detail methodologies for assessing anticancer, anti-inflammatory, and antimicrobial activities, followed by mechanistic assays to elucidate the underlying molecular pathways. All experimental workflows and signaling pathways are visually represented through diagrams, and quantitative data is summarized in structured tables for clarity and ease of interpretation.

Introduction: The Rationale for Screening N-Phenyl-succinamic Acid

N-Phenyl-succinamic acid is a derivative of succinamic acid, characterized by a phenyl group attached to the amide nitrogen. This structural motif is present in a variety of compounds that have demonstrated significant biological activities. The parent structure, succinimide, and its derivatives are known to possess anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties[1]. The presence of the phenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets.

The initial hypothesis for screening N-Phenyl-succinamic Acid is based on this chemical precedent. A systematic screening approach is therefore warranted to explore its therapeutic potential across several key areas of unmet medical need. This guide outlines a cost-effective and scientifically rigorous tiered screening cascade, beginning with broad primary screens and progressing to more focused secondary and mechanistic assays for active "hits."

A Tiered Approach to Biological Activity Screening

A hierarchical screening strategy is essential for the efficient evaluation of a novel compound. This approach prioritizes broad, high-throughput in vitro assays to identify initial areas of biological activity, followed by more complex and targeted assays to confirm and elucidate the mechanism of action.

References

The Genesis of an Anilide: A Technical History of Butanedioic Acid Anilide

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of butanedioic acid anilide, a molecule at the confluence of dicarboxylic acid and aromatic amine chemistry. More than a simple chronicle, this document delves into the scientific milieu of the mid-19th century, a period of explosive growth in synthetic organic chemistry that set the stage for this compound's creation. We will examine the foundational work on amides and anilides, pinpoint the likely first synthesis of succinanilic acid and its corresponding anilide, and detail the evolution of its synthetic protocols. This guide is intended for researchers, scientists, and drug development professionals who seek to understand not only the "what" and "how" but also the "why" behind the scientific journey of this important chemical entity.

Introduction: A Tale of Two Moieties

Butanedioic acid anilide, known systematically as N-phenylbutanediamide or succinanilide, and its corresponding acid, succinanilic acid (4-oxo-4-(phenylamino)butanoic acid), represent a fascinating intersection of aliphatic and aromatic chemistry. The robust nature of the amide bond, linking a four-carbon dicarboxylic acid backbone to an aromatic amine, has made these and similar structures mainstays in the fine chemicals industry, with applications ranging from synthetic intermediates to components of bioactive molecules. To truly appreciate the utility of this compound, we must first journey back to its origins, to a time when the very rules of organic synthesis were being written.

The Dawn of Synthetic Organic Chemistry: A fertile ground for discovery

The mid-19th century was a period of profound transformation in the world of chemistry. The synthesis of urea by Friedrich Wöhler in 1828 had shattered the doctrine of vitalism, opening the floodgates for the laboratory creation of organic molecules. This era was characterized by a fervent drive to understand the structure and reactivity of organic compounds, with the burgeoning coal tar industry providing a rich palette of aromatic starting materials.[1][2]

The Rise of Aniline and the Anilide Linkage

Aniline, first isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, would become a cornerstone of this new chemical age.[1] Its true potential was unlocked in the 1840s and 1850s through the work of chemists like August Wilhelm von Hofmann and his student William Henry Perkin. Their investigations into the reactions of aniline led to the discovery of the first synthetic dye, mauveine, in 1856, and catalyzed the birth of the synthetic dye industry.[1][2]

Central to this explosion of color and chemical innovation was the formation of the anilide linkage—an amide bond between an acyl group and aniline. The pioneering work of the French chemist Charles Gerhardt in the 1850s on the synthesis of acid anhydrides and his subsequent development of the "theory of types" provided a systematic framework for understanding the formation of amides and anilides. Gerhardt's methods, involving the reaction of acid anhydrides or acid chlorides with amines, laid the theoretical and practical groundwork for the synthesis of a vast array of new organic compounds.

The First Synthesis: Unraveling the Historical Record

While a single, celebrated publication announcing the "discovery" of butanedioic acid anilide is not readily apparent in the historical record, a careful examination of the chemical literature of the mid-19th century points towards its likely origin. The systematic investigation of the reactions of dicarboxylic acids and their anhydrides with aniline was a logical extension of the work being done with simpler carboxylic acids.

The most probable first synthesis of succinanilic acid, the precursor to succinanilide, can be attributed to the direct reaction of succinic anhydride with aniline. This reaction, a nucleophilic acyl substitution, is a straightforward and high-yielding process that would have been well within the capabilities of chemists of that era.

The Logical Pathway to Discovery

The following diagram illustrates the logical progression from the foundational discoveries of the time to the synthesis of succinanilic acid:

Experimental Protocols: From Historical to Modern Synthesis

The enduring utility of butanedioic acid anilide and its derivatives is reflected in the numerous synthetic methods developed over the past century and a half.

The Classical Approach: Reaction of Succinic Anhydride and Aniline

This method, likely the one employed in its initial synthesis, remains a robust and widely used laboratory preparation.

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Aniline: Slowly add aniline (1 equivalent) to the stirred solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid, succinanilic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Succinanilide from Succinanilic Acid

The conversion of succinanilic acid to the neutral anilide (succinanilide) can be achieved through a second amidation reaction.

Protocol:

-

Activation of the Carboxylic Acid: The carboxylic acid group of succinanilic acid is first activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Reaction with Ammonia: The activated succinanilic acid is then reacted with a source of ammonia, such as ammonium hydroxide or ammonia gas, to form the second amide linkage.

-

Purification: The final product, succinanilide, is then purified by recrystallization or column chromatography.

The following diagram illustrates the workflow for the synthesis of succinanilide from succinic anhydride:

Characterization and Physicochemical Properties

The historical characterization of butanedioic acid anilide and succinanilic acid would have relied on classical methods such as melting point determination, elemental analysis, and qualitative chemical tests. Modern analytical techniques provide a much more detailed picture of these molecules.

| Property | Succinanilic Acid | Succinanilide |

| IUPAC Name | 4-oxo-4-(phenylamino)butanoic acid | N¹,N⁴-diphenylbutanediamide |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₆H₁₆N₂O₂ |

| Molar Mass | 193.19 g/mol | 268.31 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point | Approximately 148-152 °C | Approximately 229-232 °C |

| Solubility | Sparingly soluble in cold water, soluble in ethanol and acetone | Insoluble in water, soluble in hot ethanol and acetic acid |

Historical and Modern Applications

While initially a subject of academic curiosity, the succinanilide framework has found application in various fields:

-

Dye Intermediates: In the late 19th and early 20th centuries, aniline derivatives were extensively explored as precursors for synthetic dyes. The reactivity of the aniline ring in succinanilide allowed for further chemical modifications to produce colored compounds.

-

Polymer Chemistry: The difunctional nature of succinic acid and the presence of the anilide group have made related structures candidates for incorporation into novel polymers, imparting specific thermal or mechanical properties.

-

Pharmaceutical and Agrochemical Research: The amide linkage is a key structural feature in many biologically active molecules. The succinanilide scaffold has been used as a building block in the synthesis of compounds with potential pharmacological or pesticidal activity.

Conclusion: A Legacy in a Molecule

The story of butanedioic acid anilide is a microcosm of the history of organic chemistry itself. Its genesis lies in the confluence of curiosity-driven research and the burgeoning industrial need for new materials in the 19th century. From its likely first synthesis in the laboratories of pioneering organic chemists to its continued relevance as a synthetic intermediate, this seemingly simple molecule encapsulates over 150 years of chemical progress. For the modern researcher, understanding this history provides not just a deeper appreciation for the compound itself, but also a valuable perspective on the enduring principles of chemical synthesis and discovery.

References

A Technical Guide to the Synthesis of 4-Anilino-4-oxobutanoic Acid Derivatives

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the synthesis, mechanism, and characterization of 4-anilino-4-oxobutanoic acid and its derivatives. Also known as N-arylsuccinamic acids, these compounds serve as crucial scaffolds and intermediates in medicinal chemistry, notably as precursors to anticonvulsant agents and as metabolites of histone deacetylase (HDAC) inhibitors like Vorinostat.[1]

Core Synthetic Strategy: Succinic Anhydride Ring-Opening

The most direct and widely employed method for synthesizing this compound derivatives is the nucleophilic ring-opening of succinic anhydride with a primary aromatic amine (aniline or a substituted aniline). This reaction is an example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.

The reaction is typically rapid and exothermic.[2] The choice of solvent is critical to the reaction's success. Aprotic solvents such as benzene, chloroform, or tetrahydrofuran (THF) are commonly used to prevent the competing hydrolysis of succinic anhydride back to succinic acid.[3] However, for greener applications, synthesis in water at elevated temperatures (60-100°C) has been shown to be effective, offering high yields and simplified product isolation.[1]

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of succinic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the C-O bond within the anhydride ring. A subsequent proton transfer from the nitrogen to the newly formed carboxylate anion yields the final N-arylsuccinamic acid product. The overall reaction is generally considered to be reaction-controlled rather than diffusion-controlled.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a validated method for the synthesis of the parent compound, demonstrating the trustworthiness and replicability of the procedure.

Materials and Equipment:

-

Succinic Anhydride (10.0 g, 0.1 mol)

-

Aniline (9.1 mL, 9.3 g, 0.1 mol)

-

Anhydrous Benzene (80 mL)

-

Round-bottom flask (250 mL) with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Deionized water

Step-by-Step Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of succinic anhydride in 30 mL of warm anhydrous benzene. In a separate beaker, prepare a solution of 9.1 mL of aniline in 50 mL of anhydrous benzene.[3]

-

Reaction: Heat the succinic anhydride solution and, while stirring, add the aniline solution. The reaction is rapid, and the this compound product will begin to precipitate as a white solid almost immediately.[3]

-

Reaction Completion & Cooling: Stir the mixture for one hour at room temperature to ensure the reaction goes to completion. After stirring, cool the mixture in an ice bath.[1]

-

Initial Filtration: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold benzene to remove soluble impurities.[3]

-

Workup (Purification): Transfer the crude solid to a beaker. To remove any unreacted aniline, wash the solid with dilute hydrochloric acid. Subsequently, wash the solid thoroughly with water to remove any unreacted succinic anhydride or succinic acid formed from hydrolysis.[1]

-

Final Filtration & Drying: Filter the purified solid under suction and allow it to air dry. For final purification, the product can be recrystallized from ethanol or benzene to yield fine, white needles.[1][3] The expected melting point is 150°C.[1][3]

Synthesis Workflow and Characterization

A successful synthesis requires a systematic workflow from reaction setup to final product validation.

Product Characterization

To confirm the identity and purity of the synthesized this compound derivatives, a suite of analytical techniques is employed.

-

Melting Point (MP): A sharp melting point, consistent with literature values (e.g., 150°C for the parent compound), indicates high purity.[1][3]

-

Infrared (IR) Spectroscopy: Key signals confirm the presence of required functional groups. Expected peaks include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ for the secondary amide.

-

O-H stretch: A broad peak from 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O stretch (Amide I): A strong peak around 1650-1680 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong peak around 1700-1730 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework.

-

¹H NMR: Expect signals for the aromatic protons on the aniline ring (typically δ 7.0-7.6 ppm), a broad singlet for the amide N-H proton, two methylene groups (-CH₂-CH₂-) appearing as triplets or complex multiplets around δ 2.5-2.8 ppm, and a very broad singlet for the carboxylic acid O-H proton (often > δ 10 ppm).

-

¹³C NMR: Expect signals for the two distinct carbonyl carbons (amide and carboxylic acid) between δ 170-180 ppm, signals for the aromatic carbons, and signals for the two aliphatic methylene carbons.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

Impact of Substituents on Reaction Yield

The electronic nature of substituents on the aniline ring can significantly influence the nucleophilicity of the amine and, consequently, the reaction yield. A study by Kora et al. demonstrated the synthesis of various N-(substituted-phenyl)succinamic acids by reacting substituted anilines with succinic anhydride in dry benzene. The results highlight how different functional groups affect the outcome.

| Substituent on Aniline (R) | Product Name | Yield (%) |

| H | This compound | 85 |

| 2-CH₃ | 4-(2-Methylanilino)-4-oxobutanoic acid | 80 |

| 3-CH₃ | 4-(3-Methylanilino)-4-oxobutanoic acid | 82 |

| 4-CH₃ | 4-(4-Methylanilino)-4-oxobutanoic acid | 88 |

| 2-Cl | 4-(2-Chloroanilino)-4-oxobutanoic acid | 75 |

| 3-Cl | 4-(3-Chloroanilino)-4-oxobutanoic acid | 78 |

| 4-Cl | 4-(4-Chloroanilino)-4-oxobutanoic acid | 80 |

| 2-NO₂ | 4-(2-Nitroanilino)-4-oxobutanoic acid | 65 |

| 3-NO₂ | 4-(3-Nitroanilino)-4-oxobutanoic acid | 70 |

| 4-NO₂ | 4-(4-Nitroanilino)-4-oxobutanoic acid | 72 |

| 4-OCH₃ | 4-(4-Methoxyanilino)-4-oxobutanoic acid | 90 |

Data sourced from Kora, F. A., et al. (1988).

Analysis: Electron-donating groups (like -OCH₃ and -CH₃) on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally leading to higher yields. Conversely, strong electron-withdrawing groups (like -NO₂) decrease the nitrogen's nucleophilicity, making the reaction less efficient and resulting in lower yields.

Conclusion and Future Directions

The synthesis of this compound derivatives via the ring-opening of succinic anhydride is a robust, efficient, and well-understood chemical transformation. It provides a reliable pathway to a class of compounds with significant biological relevance. Future research in this area may focus on developing even more environmentally benign catalytic methods, expanding the diversity of the aniline component to build complex molecular libraries for drug screening, and further exploring the therapeutic potential of these derivatives in neurology and oncology.

References

A Senior Application Scientist's Guide to In Silico Modeling of Succinanilic Acid Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Beaker—Harnessing Computational Power to Predict Molecular Dialogues

In the landscape of modern drug discovery, the dialogue between a small molecule and its protein target is the narrative we strive to understand and predict. Succinanilic acid, a derivative of succinic acid, represents a class of molecules with significant therapeutic potential, finding applications from drug synthesis to formulation.[1][2] Its structure, containing a phenyl ring, an amide linkage, and a carboxylic acid group, provides a versatile scaffold for interacting with biological macromolecules.[3][4] However, exhaustively synthesizing and screening every possible derivative is an intractable endeavor. This is where in silico modeling emerges not merely as a tool, but as a foundational strategy.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical, iterative, and causality-driven process of a computational research project. We will journey from the foundational principles of molecular simulation to the practical execution of a workflow designed to probe the interactions of succinanilic acid with a protein target. Our goal is to provide not just a protocol, but a framework for critical thinking, ensuring that each step is understood, justified, and validated.

Part 1: Foundational Principles—Choosing the Right Questions and Tools

Before a single command is executed, a successful in silico study begins with a well-defined biological question. Are we searching for novel binders from a chemical library (Virtual Screening), predicting the precise binding orientation (Pose Prediction), or calculating the binding strength (Affinity Prediction)?[5] The answer dictates our choice of methodology.

The computational workflow is a multi-stage funnel, moving from computationally inexpensive, broad-stroke methods to more rigorous, resource-intensive techniques. This approach allows for the rapid filtering of non-promising candidates and dedicates precious computational resources to the most viable ones.

-

Molecular Docking: This is our first-pass filter. It's a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] Using scoring functions, which are simplified mathematical models, docking estimates the binding affinity, allowing us to rank different molecules or binding poses.[5] Software like AutoDock Vina provides an efficient and widely recognized platform for this initial step.[8]

-

Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulation offers a movie. It simulates the physical movements of atoms and molecules over time, providing deep insights into the stability of the protein-ligand complex and revealing conformational changes that docking cannot capture.[9][10] This step is crucial for validating the stability of a docked pose. A ligand that appears favorable in docking but is unstable in an MD simulation is likely a false positive.

-

Binding Free Energy Calculations: This is the most computationally demanding, yet most accurate, stage. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) are "end-point" methods that calculate the free energy of binding from a set of MD simulation snapshots.[11][12][13] They offer a more accurate estimation of binding affinity than docking scoring functions and can be used to rank a small number of high-priority candidates.[14]

Part 2: The Workflow—A Self-Validating System in Practice

Here, we present a detailed, step-by-step methodology. The causality is critical: each step's output is a validated input for the next, creating a self-validating and robust workflow. For this guide, we will use Cyclooxygenase-2 (COX-2), a well-known anti-inflammatory target, as our example protein receptor.

Step A: System Preparation—The Foundation of Accuracy

The quality of your starting structures dictates the quality of your results. This preparation phase is arguably the most critical part of the entire process.[15][16]

Protocol 1: Receptor Preparation

-

Obtain Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB). For our example, we'll use PDB ID: 5IKR (Human COX-2).

-

Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, Maestro).[8][17] Remove all non-essential components: co-crystallized ligands (unless studying their displacement), crystallization aids, and most water molecules.[7][18]

-

Causality: Crystallographic waters can interfere with docking unless they are known to be structurally important for ligand binding. Removing them provides a "clean" binding site for the initial docking phase.[15]

-

-

Add Hydrogens & Assign Charges: Crystal structures typically do not resolve hydrogen atoms.[17][19] Use software tools to add hydrogens according to the appropriate pH (typically 7.4 for physiological systems). This step is vital for correct hydrogen bonding networks.

-

Structural Refinement: Check for and repair any missing side chains or loops.[17] Perform a brief, restrained energy minimization to relax any steric clashes introduced during hydrogen addition, while ensuring the heavy-atom backbone remains close to the crystallographic conformation.[18]

Protocol 2: Ligand Preparation (Succinanilic Acid)

-

Generate 3D Structure: Build the succinanilic acid molecule in a chemical sketcher (e.g., ChemDraw, Avogadro) and generate a 3D conformation.

-

Energy Minimization: Perform a geometry optimization using a quantum mechanics (QM) or a robust molecular mechanics method. This ensures the ligand is in a low-energy, physically realistic conformation.

-

Assign Charges & Atom Types: The force field's representation of electrostatic interactions depends on accurate partial atomic charges. For novel or non-standard ligands like succinanilic acid, it's crucial to derive these charges.

-

Causality: Standard force fields may not have parameters for every chemical moiety. Using tools like Antechamber (for AMBER force fields) or CGenFF (for CHARMM) is necessary to generate a topology file that describes the ligand's bonds, angles, dihedrals, and charges.[9][20][21] This process, known as parameterization, is fundamental for simulation accuracy.[22][23]

-

Step B: Molecular Docking—Finding the "Key in the Lock"

With prepared structures, we can now perform docking to predict the binding mode of succinanilic acid in the COX-2 active site.

Protocol 3: Docking with AutoDock Vina

-

Define the Search Space: Identify the active site of the protein. This is often done based on the location of a co-crystallized ligand in the PDB structure.[19] Define a "grid box" or search space that encompasses this entire binding pocket.

-

Causality: The search algorithm will only explore ligand conformations within this defined volume. A box that is too small may miss the correct pose, while one that is too large wastes computational effort.[8]

-

-

Run Docking: Execute AutoDock Vina, providing the prepared protein receptor, the prepared ligand, and the search space coordinates.[8] Vina will generate a set of possible binding poses (typically 9 by default), ranked by a calculated binding affinity score (in kcal/mol).

-

Analyze Poses: Visualize the top-ranked poses. The best pose is not always the one with the lowest energy score. Look for poses that exhibit chemically sensible interactions: hydrogen bonds with key residues, hydrophobic interactions in nonpolar pockets, and electrostatic complementarity.

Table 1: Example Docking Results for Succinanilic Acid Derivatives

| Derivative | Vina Score (kcal/mol) | Key Interactions Observed |

|---|---|---|

| Succinanilic Acid | -7.8 | H-bond with Ser530, Arg120 |

| 4-Fluoro-succinanilic acid | -8.2 | H-bond with Ser530; F-Arg120 interaction |

| 4-Nitro-succinanilic acid | -8.5 | H-bond with Ser530; Nitro-Arg120 salt bridge |

Step C: Molecular Dynamics—From a Static Picture to a Dynamic Movie

Docking gives a hypothesis; MD simulation tests it. We take the most promising docked pose and subject it to a full MD simulation in a realistic environment to assess its stability.

Protocol 4: GROMACS MD Simulation Setup

-

Combine & Parameterize: Merge the coordinate files of the protein and the selected ligand pose.[20] Ensure the system's topology file correctly incorporates the parameters for both the protein (e.g., CHARMM36m force field) and the ligand (from Step A).[9]

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Causality: Explicitly simulating water is crucial as it correctly models solvent shielding effects and water-mediated interactions, which are absent in docking.

-

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system. MD simulations require a neutral system to avoid artifacts in the calculation of long-range electrostatic interactions.

-

Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.[10]

-

Equilibration: Perform a two-stage equilibration.[9] First, a short simulation at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the fixed protein. Second, a longer simulation at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density. Position restraints on the protein and ligand are gradually released during this phase.

-

Production MD: Run the final, unrestrained simulation for a duration sufficient to observe the stability of the complex (typically 100-500 nanoseconds).[10][24]

Step D: Analysis & Refinement—Extracting Meaning from Motion

The output of an MD simulation is a trajectory—a massive file containing the coordinates of every atom at thousands of time points. The final step is to analyze this trajectory to calculate meaningful properties.

Analysis Techniques:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low, and converging RMSD for the ligand indicates it has found a stable binding mode. A large, fluctuating RMSD suggests an unstable interaction.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of flexibility. High fluctuation in the binding site may indicate an induced-fit mechanism.

-

Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) identified during docking. Do they persist throughout the simulation?

Protocol 5: MM/PBSA Binding Free Energy Calculation

-

Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory (e.g., 100 frames from the last 50 ns).

-

Run Calculation: Use a tool like GROMACS's g_mmpbsa to calculate the binding free energy for each snapshot. The final value is an average over all snapshots.

-